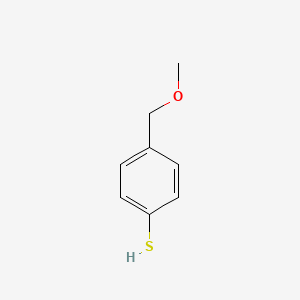

4-(Methoxymethyl)benzene-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Methoxymethyl)benzene-1-thiol" is a chemical species that can be inferred to have a benzene ring substituted with a methoxymethyl group and a thiol group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related methoxymethyl-substituted aromatic compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of methoxymethyl-substituted aromatic compounds can be complex, involving multiple steps and reagents. For instance, the total synthesis of a natural product with a methoxymethyl-substituted aryl group was achieved starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved with reasonable yields through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of methoxymethyl-substituted aromatic compounds can be elucidated using X-ray diffractometric methods, as demonstrated by the analysis of a benzene solvated compound with a methoxymethyl group . The crystal structure provides valuable information about the spatial arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Methoxymethyl-substituted aromatic compounds can undergo various substitution reactions, such as bromination, nitration, and formylation . These reactions are influenced by the presence of other substituents on the aromatic ring, which can direct the incoming groups to specific positions on the ring. Additionally, the presence of a methoxymethyl group can affect the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxymethyl-substituted aromatic compounds can be quite diverse. For example, photoluminescent properties have been observed in certain methoxymethyl-substituted phenylene vinylene oligomers, indicating potential applications in materials science . The crystal structure of related compounds can reveal weak intermolecular interactions, such as hydrogen bonding and pi interactions, which can influence the compound's physical state and solubility .

Scientific Research Applications

Molecular Electronics

4-(Methoxymethyl)benzene-1-thiol serves as a precursor for various molecular wires in the field of molecular electronics. Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene are used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Lithiation of Arenethiols

The compound plays a significant role in the lithiation of arenethiols, a process used in the synthesis of ortho-substituted arenethiol derivatives. This process is crucial for the production of various organic compounds and materials (Smith et al., 1989).

Molecular Junction Studies

In the study of electron transport in molecules, 4-(Methoxymethyl)benzene-1-thiol-related compounds are important. Their behavior in molecular break junction experiments and the formation of molecular contacts have been extensively researched (Stokbro et al., 2003).

Electrochemical Properties

The compound's derivatives have been studied for their electrochemical properties in molecular devices. For example, the properties of NDR and switching in logic devices have been investigated using derivatives containing thiol functional groups (Lee et al., 2007).

Rechargeable Magnesium Batteries

Thiolate-based solutions related to 4-(Methoxymethyl)benzene-1-thiol have been reported for their application as electrolytes in rechargeable magnesium batteries. This involves studying their conductivity, anodic stability, and magnesium deposition and dissolution reversibility (Peiwen et al., 2014).

Mechanistic Insights in Chemical Reactions

The compound's derivatives are important for understanding the mechanisms of various chemical reactions. For example, insights into substituent effects on the reactivity of 2-(Methoxymethyl)benzene-1,4-diamine have been studied to comprehend complex chemical processes (Bailey et al., 2017).

Pharmacological Interest

2-(4-Methoxybenzylidene amino) benzene-thiol, a derivative, has been synthesized and investigated for its potential pharmacological interest, including antimicrobial and anticancer activities (El-Sawi et al., 2010).

properties

IUPAC Name |

4-(methoxymethyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAZGCQJULMIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)benzene-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)

![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)